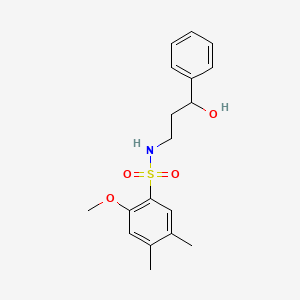![molecular formula C12H15BrN2O2 B2365426 3-Bromo-5H-pyrrolo[3,4-B]pyridine-6(7H)-carboxylate de tert-butyle CAS No. 1393546-06-9](/img/structure/B2365426.png)
3-Bromo-5H-pyrrolo[3,4-B]pyridine-6(7H)-carboxylate de tert-butyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 3-bromo-5H-pyrrolo[3,4-B]pyridine-6(7H)-carboxylate is a heterocyclic compound that belongs to the family of pyrrolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug design and development.
Applications De Recherche Scientifique
Tert-butyl 3-bromo-5H-pyrrolo[3,4-B]pyridine-6(7H)-carboxylate has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of various biologically active molecules, including kinase inhibitors and other therapeutic agents.
Chemical Biology: Employed in the study of biological pathways and mechanisms due to its ability to interact with specific proteins and enzymes.
Material Science: Utilized in the development of novel materials with unique electronic and optical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 3-bromo-5H-pyrrolo[3,4-B]pyridine-6(7H)-carboxylate typically involves the formation of the pyrrolopyridine core followed by bromination and esterification. One common method involves the cyclization of a suitable precursor under acidic or basic conditions, followed by bromination using bromine or N-bromosuccinimide (NBS) in an appropriate solvent. The final step involves esterification with tert-butyl alcohol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. This often involves the use of continuous flow reactors and automated systems to control reaction conditions precisely .
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 3-bromo-5H-pyrrolo[3,4-B]pyridine-6(7H)-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The pyrrolopyridine core can be oxidized or reduced under specific conditions to yield different derivatives.
Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed to yield the corresponding carboxylic acid
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide, potassium thiolate, or alkoxides in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide
Major Products
Substitution Products: Various substituted pyrrolopyridines.
Oxidation Products: Oxidized derivatives of the pyrrolopyridine core.
Reduction Products: Reduced derivatives of the pyrrolopyridine core.
Hydrolysis Products: The corresponding carboxylic acid
Mécanisme D'action
The mechanism of action of Tert-butyl 3-bromo-5H-pyrrolo[3,4-B]pyridine-6(7H)-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit kinase activity by binding to the ATP-binding site, thereby blocking signal transduction pathways involved in cell proliferation and survival .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazolo[3,4-B]pyridine Derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Indolizine Derivatives: Another class of heterocyclic compounds with similar pharmacological properties.
Imidazo[4,5-B]pyridine Derivatives: Known for their use in medicinal chemistry and similar synthetic routes
Uniqueness
Tert-butyl 3-bromo-5H-pyrrolo[3,4-B]pyridine-6(7H)-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the tert-butyl ester group and the bromine atom allows for further functionalization, making it a versatile intermediate in organic synthesis .
Propriétés
IUPAC Name |
tert-butyl 3-bromo-5,7-dihydropyrrolo[3,4-b]pyridine-6-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O2/c1-12(2,3)17-11(16)15-6-8-4-9(13)5-14-10(8)7-15/h4-5H,6-7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNYFHOLKXKTKIG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(C1)N=CC(=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3-cyanophenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2365343.png)
![(2E)-3-(dimethylamino)-1-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]prop-2-en-1-one](/img/structure/B2365350.png)
![1-(3,3-dimethyl-2-oxobutyl)-3,7,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2365351.png)

![3-(1-(2-chloro-4-fluorobenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2365354.png)

![N-[3-(1-benzofuran-2-yl)propyl]cyclopropanecarboxamide](/img/structure/B2365356.png)






![2-(3-Methoxybenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2365366.png)
